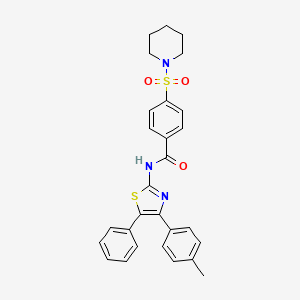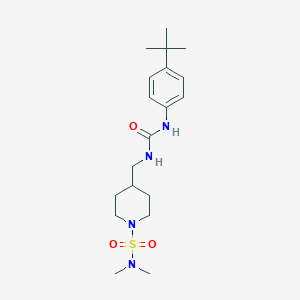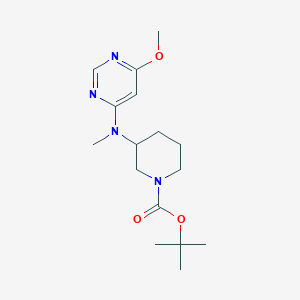
1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor due to its ability to inhibit the activity of protein phosphatase 2A, a key regulator of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
A study explored the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, including a compound structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea. These compounds demonstrated potent activity against human chronic myeloid leukemia cell line K562, exhibiting minimal cellular toxicity. The compound's mechanism involves reducing protein phosphorylation in the PI3K/Akt signaling pathway, suggesting potential as a treatment for chronic myeloid leukemia and cancer (Li et al., 2019).
Enzyme Inhibition
A related compound, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, was synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit. The study found that compounds with a flexible spacer showed high inhibitory activities, indicating potential for enzyme inhibition applications (Vidaluc et al., 1995).
Stereoselective Synthesis in Drug Development
The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 was reported, involving a compound with a similar morpholine and pyrimidin-yl structure. This study highlights the importance of stereochemistry in the effectiveness of kinase inhibitors, which could be relevant for developing similar compounds for therapeutic purposes (Chen et al., 2010).
Agricultural Applications
Urea derivatives like 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea have been identified as positive regulators of cell division and differentiation in plants. These compounds show cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Structural Chemistry and Hydrogen Bonding
A study on the packing principles of urea and thiourea solvates, including structures involving morpholine, provided insights into the hydrogen bonding and molecular packing of these compounds. This research is significant for understanding the structural chemistry of related urea derivatives (Taouss et al., 2013).
Novel Synthesis Methods
The Biginelli synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety was reported. This highlights an efficient method for synthesizing compounds structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea, which could be relevant in various pharmaceutical applications (Bhat et al., 2018).
Eigenschaften
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-14(15-9-11-2-1-7-22-11)18-12-8-13(17-10-16-12)19-3-5-21-6-4-19/h1-2,7-8,10H,3-6,9H2,(H2,15,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMZVPHUAYPFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)


![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)



![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime](/img/structure/B2373804.png)